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molecular formula C11H11BrO4 B8357557 Methyl 2-(acetyloxy)-5-bromo-4-methylbenzoate

Methyl 2-(acetyloxy)-5-bromo-4-methylbenzoate

Cat. No. B8357557
M. Wt: 287.11 g/mol
InChI Key: DEVPPSLZQMFBCF-UHFFFAOYSA-N
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Patent
US09365551B2

Procedure details

Acetic anhydride (3.06 mL, 32.5 mmol) was added to a solution of methyl 5-bromo-2-hydroxy-4-methylbenzoate (3.98 g, 16.24 mmol), which may be prepared according to procedure described in Description 2, in Pyridine (10 mL) was added. The reaction mixture was stirred for four hours. The solvent was removed in vacuo and the residue was purified by SP4 (10-20% EtOAc/hexane) to yield the desired compound as oil (4.54 g, 97% yield).
Quantity
3.06 mL
Type
reactant
Reaction Step One
Quantity
3.98 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
97%

Identifiers

REACTION_CXSMILES
[C:1](OC(=O)C)(=[O:3])[CH3:2].[Br:8][C:9]1[C:10]([CH3:20])=[CH:11][C:12]([OH:19])=[C:13]([CH:18]=1)[C:14]([O:16][CH3:17])=[O:15]>N1C=CC=CC=1>[C:1]([O:19][C:12]1[CH:11]=[C:10]([CH3:20])[C:9]([Br:8])=[CH:18][C:13]=1[C:14]([O:16][CH3:17])=[O:15])(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
3.06 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
3.98 g
Type
reactant
Smiles
BrC=1C(=CC(=C(C(=O)OC)C1)O)C
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for four hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
may be prepared
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by SP4 (10-20% EtOAc/hexane)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)(=O)OC1=C(C(=O)OC)C=C(C(=C1)C)Br
Measurements
Type Value Analysis
AMOUNT: MASS 4.54 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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